1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid
Description
1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid (CAS 923170-30-3) is a cyclopentane-based carboxylic acid derivative with a 4-isopropylphenyl substituent at the 1-position of the cyclopentane ring. Its molecular formula is C₁₅H₂₀O₂, and it has a molecular weight of 232.32 g/mol . The compound is characterized by a bulky isopropyl group on the phenyl ring, which contributes to its steric and electronic properties. It is supplied as a powder and stored at room temperature, though detailed safety data require direct consultation with suppliers . This compound is part of a broader class of cyclopentane carboxylic acids, which are frequently employed as intermediates in pharmaceutical and materials chemistry due to their structural versatility.
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-11(2)12-5-7-13(8-6-12)15(14(16)17)9-3-4-10-15/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAINRAEGWSQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentanone and 4-isopropylbenzaldehyde.
Aldol Condensation: Cyclopentanone undergoes aldol condensation with 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide to form an α,β-unsaturated ketone.
Hydrogenation: The α,β-unsaturated ketone is then hydrogenated using a catalyst like palladium on carbon to yield the saturated ketone.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid catalysts (e.g., sulfuric acid). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis Overview
The synthesis of 1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid typically involves several key steps:
- Starting Materials : Cyclopentanone and 4-isopropylbenzaldehyde are used as the primary reactants.
- Aldol Condensation : The reaction between cyclopentanone and 4-isopropylbenzaldehyde occurs in the presence of a base (e.g., sodium hydroxide), forming an α,β-unsaturated ketone.
- Hydrogenation : The unsaturated ketone is hydrogenated using a catalyst (e.g., palladium on carbon) to yield a saturated ketone.
- Oxidation : The saturated ketone is oxidized (often using potassium permanganate) to introduce the carboxylic acid group.
Scientific Research Applications
This compound has been investigated for various applications:
Organic Synthesis
This compound serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. It can undergo various chemical reactions, including:
- Oxidation : Further oxidation can yield corresponding derivatives.
- Reduction : Reduction to an alcohol using lithium aluminum hydride is possible.
- Substitution Reactions : Electrophilic aromatic substitution reactions can modify the phenyl ring.
- Esterification : The carboxylic acid can react with alcohols to form esters.
Biological Studies
Research has indicated potential biological activities associated with this compound:
- Anti-inflammatory Properties : Studies suggest that it may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response.
- Analgesic Effects : Investigations into its pain-relieving properties are ongoing.
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating various diseases:
- Therapeutic Agent Development : Ongoing research aims to evaluate its efficacy as a therapeutic agent for conditions such as inflammation and pain management.
Material Science
In industrial applications, it is utilized in developing new materials and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
Case Study 1: Anti-inflammatory Activity
A study conducted by Aziz-ur-Rehman et al. examined derivatives of propanamide compounds that included this compound. The results indicated promising anti-inflammatory effects when tested in vitro, suggesting potential for further development into therapeutic agents for inflammatory diseases .
Case Study 2: Organic Synthesis Application
Research published in the Tropical Journal of Pharmaceutical Research highlighted the use of this compound as a precursor in synthesizing novel anticancer agents. The study demonstrated how modifications to the cyclopentane structure could yield compounds with enhanced biological activity against cancer cell lines .
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound may also interact with other cellular targets, modulating various signaling pathways involved in pain and inflammation .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1-cyclopentanecarboxylic Acid
- CAS : 80789-69-1
- Formula : C₁₂H₁₃ClO₂
- Molecular Weight : 224.68 g/mol
- Key Properties : Melting point 160–164°C, chlorine substituent increases polarity compared to isopropyl.
- However, the smaller molecular weight and lack of bulky substituents reduce steric hindrance .
1-Phenyl-1-cyclopentanecarboxylic Acid (1P1C)
- CAS : 77-55-4
- Formula : C₁₂H₁₄O₂
- Molecular Weight : 190.24 g/mol
- Key Properties : Simpler phenyl substituent; lower molecular weight and hydrophobicity.
1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid
- CAS : 74316-95-3
- Formula : C₁₅H₂₀O₃
- Molecular Weight : 248.31 g/mol
- Key Properties : Propoxy group introduces an ether oxygen, increasing polarity.
- Comparison : The oxygen atom enhances hydrogen-bonding capacity, which may improve solubility in aqueous media compared to the isopropyl derivative .
Analogs with Modified Ring Systems
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic Acid
- CAS : 869970-64-9
- Formula : C₁₀H₈ClFO₂
- Molecular Weight : 214.62 g/mol
- Key Properties : Cyclopropane ring (higher ring strain), fluorine substituent (electron-withdrawing).
- Comparison : The smaller cyclopropane ring increases reactivity due to strain, while fluorine enhances acidity (predicted pKa 3.81) .
1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic Acid
- CAS : 16728-01-1
- Formula : C₁₁H₁₂O₃
- Key Properties : Methoxy group (electron-donating) on a strained cyclopropane.
- Comparison : The methoxy group improves solubility in organic solvents, but cyclopropane instability limits its utility in long-term applications .
Functionalized Derivatives
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic Acid
- CAS : 2227245-84-1
- Formula : C₁₈H₂₅BO₄ (estimated)
- Key Properties : Boronate ester group enables Suzuki-Miyaura cross-coupling reactions.
- Comparison: The boron-containing derivative is tailored for medicinal chemistry applications, unlike the non-functionalized target compound .
1-Amino-2-hydroxycyclopentane-1-carboxylic Acid
- Key Properties: Amino and hydroxyl groups introduce hydrogen-bonding and zwitterionic character.
- Comparison : These functional groups enhance biological activity, making this analog a candidate for peptide mimetics or enzyme inhibition studies .
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the structural identity of 1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify the cyclopentane ring (δ 1.5–2.5 ppm for protons, δ 25–35 ppm for carbons) and the isopropyl group (δ 1.2–1.4 ppm for methyl protons, δ 20–25 ppm for carbons). The aromatic protons of the 4-isopropylphenyl group appear as a doublet (δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak at m/z 260.1412 (CHO). Fragmentation patterns should highlight the loss of COOH (44 Da) and isopropyl groups (42 Da) .
- Infrared Spectroscopy (IR) : A strong absorption band at ~1700 cm confirms the carboxylic acid C=O stretch, while O-H stretching (2500–3300 cm) may appear broad .
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer :
- Friedel-Crafts Alkylation : React cyclopentanecarbonyl chloride with 4-isopropylbenzene in the presence of AlCl. Optimize by controlling stoichiometry (1:1.2 molar ratio) and reaction temperature (0–5°C to minimize side reactions) .
- Grignard Addition : Treat 4-isopropylphenylmagnesium bromide with cyclopentanone, followed by oxidation of the resulting alcohol to the carboxylic acid using KMnO in acidic conditions. Yields improve with slow addition of the Grignard reagent and strict anhydrous conditions .
- Palladium-Catalyzed Cross-Coupling : Use Suzuki-Miyaura coupling between cyclopentane-1-boronic acid and 4-isopropylbromobenzene. Optimize with Pd(PPh) (5 mol%) and NaCO as a base in THF/HO (3:1) at 80°C .
Q. How should researchers handle discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis. Note that solubility in DMSO is typically >50 mg/mL, while in water it is <0.1 mg/mL due to the hydrophobic isopropyl group .
- Temperature Dependence : Use differential scanning calorimetry (DSC) to assess melting points (reported range: 160–164°C for analogs) and correlate with solubility trends .
- pH Adjustment : Enhance aqueous solubility by deprotonating the carboxylic acid group (pKa ~4.5–5.0) using buffers (e.g., phosphate, pH 7.4) .
Advanced Research Questions
Q. What steric and electronic effects arise from the isopropyl substituent, and how do they influence reactivity in esterification reactions?
- Methodological Answer :
- Steric Hindrance : The bulky isopropyl group reduces nucleophilic attack at the carbonyl carbon, slowing esterification. Use bulky catalysts (e.g., DMAP) or elevated temperatures (80–100°C) to overcome this .
- Electronic Effects : The electron-donating isopropyl group decreases electrophilicity of the carboxylic acid. Activate the carbonyl via thionyl chloride (SOCl) to form the acyl chloride intermediate before esterification .
- Kinetic Studies : Monitor reaction progress using H NMR to track ester formation (δ 4.1–4.3 ppm for methyl/methylene esters) .
Q. How can computational modeling predict the biological interactions of this compound with enzymatic targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or lipoxygenase (LOX), focusing on hydrogen bonding between the carboxylic acid and active-site residues (e.g., Arg120 in COX-2) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns using GROMACS. Analyze root-mean-square deviation (RMSD) to assess conformational changes .
- QSAR Studies : Correlate substituent bulk (e.g., isopropyl vs. methyl) with inhibitory activity using Hammett constants (σ) and steric parameters (Taft E) .
Q. What strategies resolve contradictions in reported biological activity data for structural analogs?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC values using standardized assays (e.g., COX-2 inhibition via fluorometric kits) to minimize inter-lab variability .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., decarboxylated derivatives) that may contribute to conflicting activity .
- Epimerization Checks : Analyze chiral purity via chiral HPLC (e.g., Chiralpak AD-H column) to confirm no racemization during synthesis .
Safety and Stability
Q. What are the critical storage conditions to ensure long-term stability of this compound?
- Methodological Answer :
- Temperature : Store at –20°C in sealed, argon-purged vials to prevent oxidation .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the carboxylic acid group .
- Light Sensitivity : Protect from UV light by using amber glassware or aluminum foil wrapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
